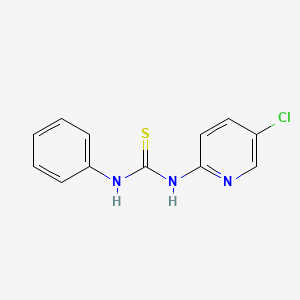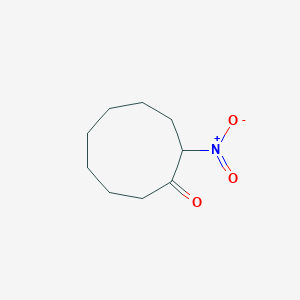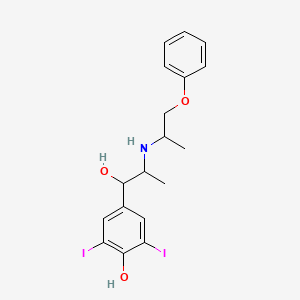
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol is a complex organic compound characterized by its unique structure, which includes diiodo and hydroxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol typically involves multiple steps:
Alkylation: The phenoxyethylamine moiety is introduced via an alkylation reaction, where the hydroxyphenyl compound reacts with 1-methyl-2-phenoxyethylamine under basic conditions.
Coupling: The final step involves coupling the iodinated hydroxyphenyl compound with the alkylated amine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atoms or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and organometallic reagents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Deiodinated compounds or hydrocarbons.
Substitution: Compounds with azide, thiol, or other substituted groups.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenylethylamino)propanol
- 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)butanol
Comparison:
- Structural Differences: The presence of different substituents or variations in the carbon chain length.
- Unique Properties: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol may exhibit unique biological activities or chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
22103-13-5 |
|---|---|
Molekularformel |
C18H21I2NO3 |
Molekulargewicht |
553.2 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]-2,6-diiodophenol |
InChI |
InChI=1S/C18H21I2NO3/c1-11(10-24-14-6-4-3-5-7-14)21-12(2)17(22)13-8-15(19)18(23)16(20)9-13/h3-9,11-12,17,21-23H,10H2,1-2H3 |
InChI-Schlüssel |
FTYFVLBOLZTEFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


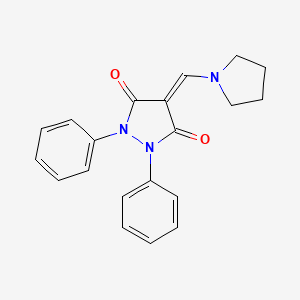
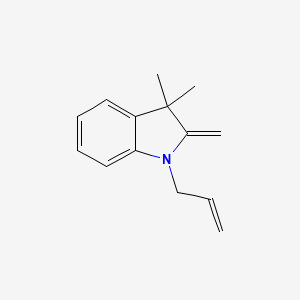
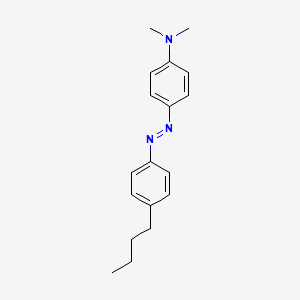

![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
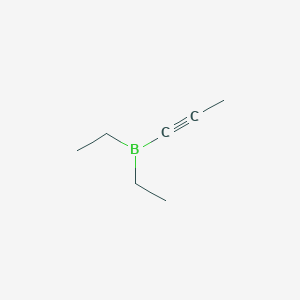
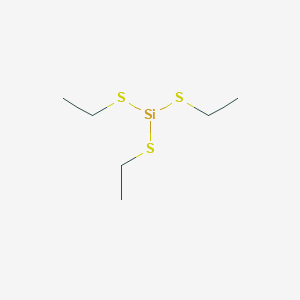
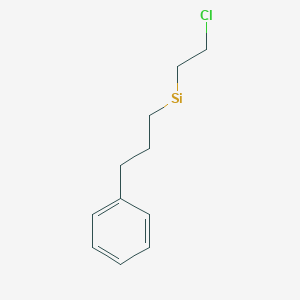

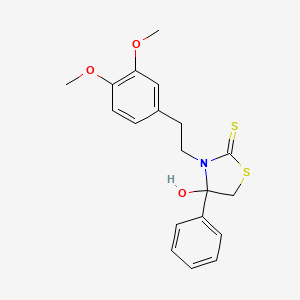
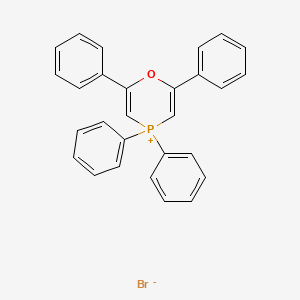
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
